1-(3-Methoxyphenyl)butan-1-amine
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Overview
Description
1-(3-Methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group at the third position of the phenyl ring and a butyl chain attached to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyphenylacetonitrile with butyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. This process typically requires the use of a strong reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the nitrile intermediate using a palladium catalyst. This method offers the advantage of being scalable and more environmentally friendly compared to traditional reduction methods .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)butan-1-amine has several applications in scientific research:
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)butan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the synaptic cleft .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)ethylamine: Similar structure but with an ethyl chain instead of a butyl chain.
1-(3-Methoxyphenyl)propan-1-amine: Similar structure but with a propyl chain instead of a butyl chain.
Uniqueness: 1-(3-Methoxyphenyl)butan-1-amine is unique due to its longer butyl chain, which may confer different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs. This structural variation can influence the compound’s binding affinity, metabolic stability, and overall biological activity .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3 |
InChI Key |
RYUMQUUDOXZEBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
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